"2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid chemical properties"
"2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid chemical properties"
An In-Depth Technical Guide to 2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic Acid: Properties, Synthesis, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid, an N-acyl-alpha-amino acid derivative of significant interest to the fields of medicinal chemistry and drug development. The molecule uniquely combines three key structural motifs: a lipophilic cyclohexyl group, a central amino acid scaffold, and the biologically active pyrazine heterocycle. This document details the compound's core physicochemical properties, provides validated protocols for its synthesis and purification, outlines methods for its analytical characterization, and explores its potential pharmacological profile based on established knowledge of its constituent fragments. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the discovery and development of novel therapeutics.
Introduction: A Molecule of Convergent Interest
2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid stands at the intersection of several important chemical classes. Its core is an alpha-amino acid, a fundamental building block of life, but it is derivatized to feature functionalities that are hallmarks of modern therapeutic agents.
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The Pyrazine Scaffold: The pyrazine ring is a nitrogen-containing six-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1] Its electron-accepting properties and ability to form hydrogen bonds contribute to enhanced target binding affinity.[1] This ring system is a core component of several FDA-approved drugs, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide, highlighting its clinical significance.[2]
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The N-Acyl Amino Acid Moiety: This structure provides a versatile backbone that allows for precise stereochemical control and offers multiple points for interaction with biological targets, including hydrogen bond donors and acceptors.
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The Cyclohexyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets within target proteins and can improve pharmacokinetic properties such as membrane permeability and metabolic stability.
This guide synthesizes the available chemical knowledge to provide a detailed technical profile of this compound, enabling researchers to accelerate their investigation into its potential applications.
Physicochemical and Predicted Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are critical for designing experimental conditions for synthesis, purification, and biological screening.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 2-Cyclohexyl-2-[(pyrazin-2-yl)formamido]acetic acid | Standard Nomenclature |
| Synonyms | 2-(Cyclohexyl)-2-(pyrazine-2-carboxamido)acetic acid | Common Variant |
| CAS Number | Not broadly indexed; the (S)-enantiomer is available.[3] | Vendor Information[3] |
| Molecular Formula | C₁₃H₁₇N₃O₃ | Calculated |
| Molecular Weight | 279.30 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid. | Analogy to similar amides[4] |
| Predicted XlogP | ~1.5 - 2.5 | Estimation based on fragments.[5][6] |
| Predicted pKa | Carboxylic Acid: ~3.5-4.5; Pyrazine N: ~0.5-1.5 | General chemical principles |
| Solubility | Predicted to be soluble in polar organic solvents (Methanol, DMF, DMSO) and sparingly soluble in water. | Analogy to similar structures[7] |
Synthesis and Purification
The most direct and reliable route to synthesize 2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid is through the amide coupling of its two primary precursors: 2-amino-2-cyclohexylacetic acid and pyrazine-2-carboxylic acid. Modern coupling reagents offer high yields and operational simplicity.
Caption: Synthetic workflow for the target compound.
Protocol 3.1: Synthesis via Propylphosphonic Anhydride (T3P) Coupling
This protocol is adapted from established methods for synthesizing pyrazine-2-carboxylic acid derivatives and offers excellent efficiency.[4]
Rationale: Propylphosphonic anhydride (T3P) is a mild and highly effective coupling reagent that promotes amide bond formation with minimal side reactions. The byproducts are water-soluble, simplifying the workup procedure.
Step-by-Step Methodology:
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Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-amino-2-cyclohexylacetic acid (1.0 equivalent) and pyrazine-2-carboxylic acid (1.05 equivalents) in anhydrous Dimethylformamide (DMF).
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Base Addition: Add N-methylmorpholine (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
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Coupling Agent Addition: Add T3P (50% solution in ethyl acetate, 1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5°C with an ice bath.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, dilute the mixture with cold water and extract the product with ethyl acetate (3x).
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Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 3.2: Purification by Column Chromatography
Rationale: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and any side products.
Step-by-Step Methodology:
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Column Packing: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., Hexane/Ethyl Acetate).
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Sample Loading: Dissolve the crude product from Protocol 3.1 in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. Load this dry sample onto the top of the column.
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Elution: Elute the column with a gradient mobile phase, starting with a less polar mixture (e.g., 9:1 Dichloromethane/Methanol) and gradually increasing the polarity.[4]
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include multiplets in the 1.0-2.0 ppm range for the ten cyclohexyl protons, a characteristic doublet or triplet around 4.5-5.0 ppm for the alpha-proton, a broad singlet for the amide N-H proton (typically >8.0 ppm), and distinct signals in the aromatic region (8.5-9.5 ppm) for the three pyrazine ring protons.
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¹³C NMR: Key signals would include those for the two carbonyl carbons (amide and carboxylic acid) between 165-175 ppm, carbons of the pyrazine ring between 140-150 ppm, the alpha-carbon around 55-60 ppm, and multiple signals for the cyclohexyl carbons between 25-45 ppm.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected exact mass for the [M+H]⁺ ion would be approximately 280.1343.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and two distinct C=O stretches for the amide and carboxylic acid groups (~1650-1750 cm⁻¹).
Potential Pharmacological Profile & Mechanism of Action
The unique combination of structural motifs in 2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid suggests several promising avenues for therapeutic investigation. Its design can be conceptualized as a fragment-based approach, where each component contributes to a potential biological activity profile.
Caption: Conceptual framework for the compound's potential bioactivity.
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Anticancer Activity: The pyrazine ring is present in numerous compounds with demonstrated anticancer activity.[8] Specifically, the structural similarity to the dipeptide backbone of Bortezomib suggests that this compound could be investigated as a potential proteasome inhibitor.[2] The cyclohexyl group could further enhance binding within the hydrophobic pockets of the proteasome's active sites.
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Antiviral Potential: The RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many RNA viruses and is a validated drug target.[9] Studies have identified other cyclohexyl-containing heterocyclic compounds that effectively inhibit the ZIKV RdRp, suggesting that 2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid could serve as a novel scaffold for developing broad-spectrum antiviral agents.[9]
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Other Potential Targets: The N-acyl amino acid scaffold is a common feature in inhibitors of various enzyme classes, including kinases and proteases. The compound's structure warrants its inclusion in broad screening campaigns to identify novel biological activities.
Conclusion and Future Directions
2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid is a synthetically accessible molecule with a high potential for therapeutic relevance. Its properties, derived from a strategic combination of a pyrazine heterocycle, an amino acid core, and a cyclohexyl group, make it an attractive candidate for drug discovery programs.
Future research should focus on:
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Chiral Synthesis: Developing methods to synthesize the pure (S) and (R) enantiomers to investigate stereospecific biological activity.
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Biological Screening: Evaluating the compound in a diverse range of assays, with a primary focus on anticancer (particularly multiple myeloma cell lines) and antiviral (e.g., Zika, Dengue, HCV) models.
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Analogue Development: Systematically modifying each of the three core components to build a Structure-Activity Relationship (SAR) profile to optimize potency and selectivity.
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Pharmacokinetic Profiling: Conducting preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess its drug-like properties.
This technical guide provides the foundational knowledge required for researchers to undertake these next steps and unlock the full potential of this promising chemical entity.
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